Sodium 2-(3-methoxypyridin-2-yl)propanoate
Overview
Description
Sodium 2-(3-methoxypyridin-2-yl)propanoate: is an organic compound with the molecular formula C₉H₁₀NNaO₃ and a molecular weight of 203.17 g/mol . It is a sodium salt derivative of 2-(3-methoxypyridin-2-yl)propanoic acid. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-methoxypyridin-2-yl)propanoate typically involves the reaction of 2-(3-methoxypyridin-2-yl)propanoic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure complete conversion to the sodium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-(3-methoxypyridin-2-yl)propanoate can undergo oxidation reactions, particularly at the methoxy group or the pyridine ring.
Reduction: Reduction reactions may target the pyridine ring, converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include piperidine derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Sodium 2-(3-methoxypyridin-2-yl)propanoate is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving pyridine derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Sodium 2-(3-hydroxypyridin-2-yl)propanoate
- Sodium 2-(3-chloropyridin-2-yl)propanoate
- Sodium 2-(3-aminopyridin-2-yl)propanoate
Comparison:
- Sodium 2-(3-methoxypyridin-2-yl)propanoate is unique due to the presence of the methoxy group, which influences its reactivity and interactions with other molecules.
- Sodium 2-(3-hydroxypyridin-2-yl)propanoate has a hydroxyl group instead of a methoxy group, making it more reactive in hydrogen bonding and nucleophilic substitution reactions.
- Sodium 2-(3-chloropyridin-2-yl)propanoate contains a chlorine atom, which can participate in electrophilic aromatic substitution reactions.
- Sodium 2-(3-aminopyridin-2-yl)propanoate has an amino group, making it more basic and reactive in amine-related reactions .
Biological Activity
Sodium 2-(3-methoxypyridin-2-yl)propanoate is a compound that has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group on the pyridine ring, which influences its reactivity and biological interactions. The compound is soluble in water due to its sodium salt form, enhancing its bioavailability for biological studies.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can act as an inhibitor or activator , modulating biochemical pathways that are crucial for cellular functions. Notably, it has been implicated in:
- Enzyme Interactions : Studies indicate that this compound may influence metabolic pathways involving pyridine derivatives, potentially affecting enzyme kinetics and substrate interactions.
- Antimicrobial Activity : Preliminary investigations suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
- Anti-inflammatory Effects : The compound has also been explored for its potential anti-inflammatory effects, which could be beneficial in various inflammatory diseases.
Case Studies
- Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at specific concentrations, highlighting its potential as an antimicrobial agent .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated that this compound could effectively modulate enzyme activity, suggesting applications in metabolic disorders.
- Inflammation Models : In vitro models evaluating the anti-inflammatory properties showed that the compound could reduce pro-inflammatory cytokine levels, indicating a mechanism for therapeutic use in inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Functional Group | Key Activity |
---|---|---|
Sodium 2-(3-hydroxypyridin-2-yl)propanoate | Hydroxyl Group | Increased reactivity in hydrogen bonding |
Sodium 2-(3-chloropyridin-2-yl)propanoate | Chlorine Atom | Participates in electrophilic aromatic substitution |
Sodium 2-(3-aminopyridin-2-yl)propanoate | Amino Group | More basic; reactive in amine-related reactions |
The presence of the methoxy group in this compound differentiates it from these compounds by influencing its solubility and interaction profiles with biological targets.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Inhibits growth of various bacterial strains |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Enzyme modulation | Alters enzyme kinetics and substrate interactions |
Properties
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.Na/c1-6(9(11)12)8-7(13-2)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSCXNUNHRHXKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-73-9 | |
Record name | sodium 2-(3-methoxypyridin-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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